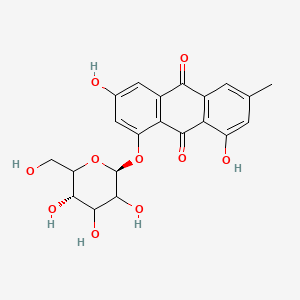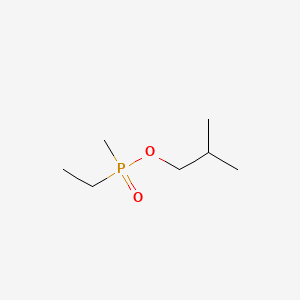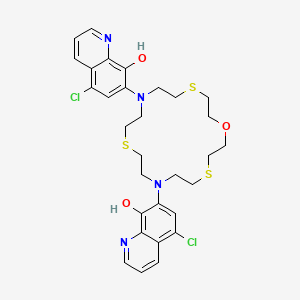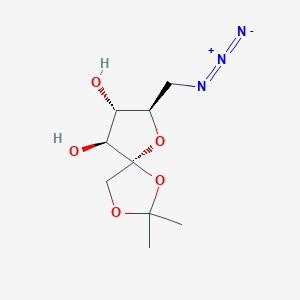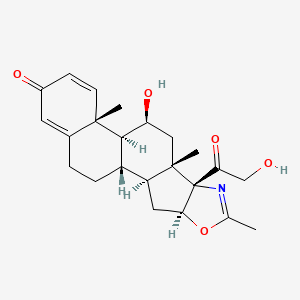
Deacetyldeflazacort; Deflazacortalcohol; L 6485
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetyldeflazacort is synthesized from Deflazacort through a deacetylation process. The reaction typically involves the use of acidic or basic hydrolysis to remove the acetyl group from Deflazacort, resulting in the formation of Deacetyldeflazacort . The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Industrial Production Methods
In industrial settings, the production of Deacetyldeflazacort follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled deacetylation reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Deacetyldeflazacort undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Deflazacort.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, and chloroform are commonly used.
Major Products Formed
Oxidation: Leads to the formation of oxidized corticosteroid derivatives.
Reduction: Results in the regeneration of Deflazacort.
Substitution: Produces various substituted corticosteroid compounds.
Scientific Research Applications
Deacetyldeflazacort has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of corticosteroid metabolism and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid-based drugs and formulations.
Mechanism of Action
Deacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor . This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Methylprednisolone: A synthetic corticosteroid with higher potency.
Uniqueness
Deacetyldeflazacort is unique due to its specific deacetylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a favorable safety profile compared to other corticosteroids, making it a preferred choice in certain therapeutic applications .
Properties
CAS No. |
2585198-73-6 |
|---|---|
Molecular Formula |
C23H29NO5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19-,20+,21-,22-,23+/m0/s1 |
InChI Key |
KENSGCYKTRNIST-AXEBOABBSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



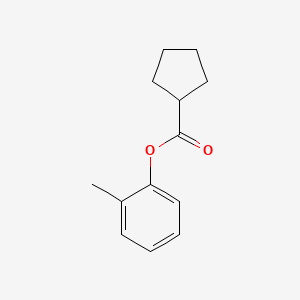

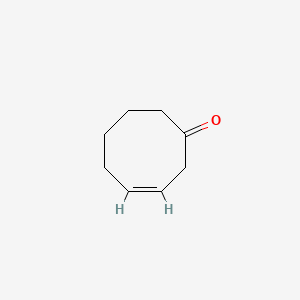
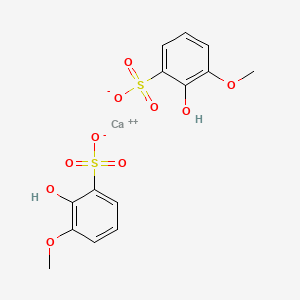
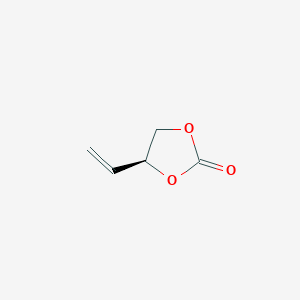

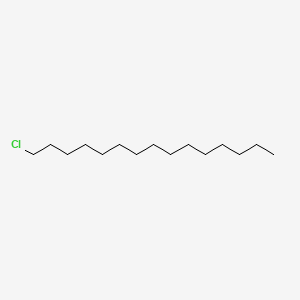
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
